4,5,6,7-Tetrafluoroindoline

Descripción general

Descripción

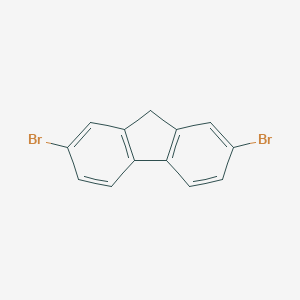

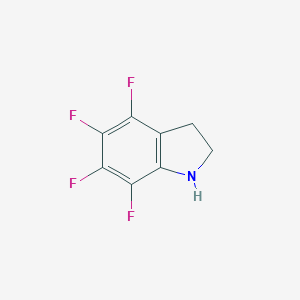

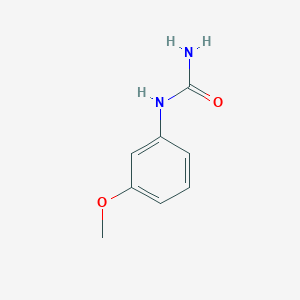

4,5,6,7-Tetrafluoroindoline, also known as 4,5,6,7-tetrafluoro-2,3-dihydro-1H-indole, is a chemical compound with the molecular formula C8H5F4N . It has a molecular weight of 191.13 .

Synthesis Analysis

The synthesis of 4,5,6,7-Tetrafluoroindoline involves various heterocyclizations starting from pentafluorophenyl precursors . Another method involves a sequential catalysis involving olefin cross-metathesis/asymmetric intramolecular Friedel–Crafts alkylation of pyrrole derivatives .Chemical Reactions Analysis

One of the chemical reactions involving 4,5,6,7-Tetrafluoroindoline is the olefin cross-metathesis/intramolecular Friedel–Crafts alkylation reaction of pyrrole derivatives .Physical And Chemical Properties Analysis

4,5,6,7-Tetrafluoroindoline has a density of 1.454g/cm3 . It has a boiling point of 177.2ºC .Aplicaciones Científicas De Investigación

Petrova et al. (1970) studied the formylation, aminomethylation, and bromination of 4,5,6,7-tetrafluoroindole, finding that these reactions proceed at the 3 position. Their findings align with calculations from the Hückel molecular orbital method, indicating potential applications in organic synthesis and reaction mechanism studies (Petrova, Savchenko, Shchegoleva, Ardyukova, & Yakobson, 1970).

Uno et al. (2007) reported the novel preparation of fluorinated isoindoles and their conversion to fluorinated benzoporphyrins from 4,5,6,7-Tetrafluoroisoindole. This suggests its use in the synthesis of specialized organic compounds, potentially relevant in material science and medicinal chemistry (Uno, Masuda, Tukiji, Nishioka, & Iida, 2007).

Filler et al. (1995) improved the synthesis of Tetrafluoroindole, a precursor for potential biologically-active compounds. This research enhances the accessibility of this compound for further biological and pharmaceutical research (Filler, Chen, & Woods, 1995).

Petrov and Barkhash (1970) explored the cyclization of 1-(pentafluorophenyl)-2-aminoalkanols, demonstrating the production of homologs of 4,5,6,7-tetrafluoroindole. This research contributes to the understanding of cyclization reactions in fluorinated compounds (Petrov & Barkhash, 1970).

Kovtonyuk et al. (1996) synthesized a polyfluoroaromatic tellurium–nitrogen compound using 4,5,6,7-tetrafluoro-2λ4δ2,1,3-benzotelluradiazole, indicating its potential in the development of novel compounds with unique properties (Kovtonyuk, Makarov, Shakirov, & Zibarev, 1996).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and breathing mist, gas or vapors .

Propiedades

IUPAC Name |

4,5,6,7-tetrafluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFHHGCNFRFAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447636 | |

| Record name | 4,5,6,7-Tetrafluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrafluoroindoline | |

CAS RN |

19282-55-4 | |

| Record name | 4,5,6,7-Tetrafluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)

![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)

![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)